1-Bromo-4-fluoro-3-n-pentyloxybenzene
CAS No.:
Cat. No.: VC13516949
Molecular Formula: C11H14BrFO
Molecular Weight: 261.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14BrFO |
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Molecular Weight | 261.13 g/mol |
IUPAC Name | 4-bromo-1-fluoro-2-pentoxybenzene |
Standard InChI | InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Standard InChI Key | LRVAIRDNPIWWNV-UHFFFAOYSA-N |
SMILES | CCCCCOC1=C(C=CC(=C1)Br)F |
Canonical SMILES | CCCCCOC1=C(C=CC(=C1)Br)F |
Introduction
Chemical Identity and Structural Characteristics
1-Bromo-4-fluoro-3-n-pentyloxybenzene (C₁₁H₁₄BrFO) belongs to the class of halogenated aryl ethers. Its structure consists of a benzene ring with bromine at position 1, fluorine at position 4, and a pentyloxy (-O-C₅H₁₁) group at position 3. The substituents’ electronic and steric effects influence its reactivity, solubility, and intermolecular interactions.
Molecular Formula and Weight
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Molecular formula: C₁₁H₁₄BrFO
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Molecular weight: 273.18 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, F=19.00, O=16.00)
Structural Analogues and Comparative Analysis
Synthesis and Reaction Pathways
The synthesis of 1-bromo-4-fluoro-3-n-pentyloxybenzene can be inferred from methods used for analogous bromo-fluoro aromatic compounds. Key steps involve selective halogenation and etherification reactions.
Halogenation of Fluorobenzene Derivatives
Parameter | Value | Source Analogue |
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Catalyst | CuI, Fe(acac)₃ | |
Solvent | Tetrahydrofuran (THF) | |
Temperature | 40–60°C | |
Reaction Time | 8–12 hours | |
Yield | ~85% (estimated) |
Physicochemical Properties
Thermal Stability and Phase Behavior
Based on analogs like 1-bromo-4-fluorobenzene (flash point: 53°C ) and 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (boiling point: 171°C ), 1-bromo-4-fluoro-3-n-pentyloxybenzene is predicted to exhibit:
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Boiling point: 190–210°C (extrapolated from increased molecular weight vs. )
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Melting point: -20°C to 10°C (lower than due to pentyloxy disruption of crystal packing)
Solubility and Partitioning
The pentyloxy group enhances lipid solubility, as seen in similar alkoxy-substituted aromatics:
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log P (octanol-water): ~3.5–4.0 (estimated via fragment-based methods)
Table 2: Predicted Physicochemical Properties
Property | Value | Basis |
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Density | 1.45–1.55 g/cm³ | Analogous to |
Vapor pressure | 0.5–1.5 hPa at 25°C | Similar to |
Refractive index | 1.52–1.55 | Alkoxy-substituted |
Applications in Pharmaceutical and Agrochemical Synthesis
Pharmaceutical Intermediates
Bromo-fluoro aromatics are pivotal in synthesizing antidepressants (e.g., citalopram) and antipsychotics (e.g., setoperone) . The pentyloxy group in 1-bromo-4-fluoro-3-n-pentyloxybenzene may serve as a precursor for:
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Lipid-soluble prodrugs: Enhanced membrane permeability due to the pentyl chain.
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Kinase inhibitors: Halogenated aromatics are common in targeted cancer therapies.
Agrochemical Uses
Analogous compounds like 4-bromofluorobenzene are intermediates in pesticides (e.g., flusilazole) . The pentyloxy variant could act as a building block for herbicides with improved soil adhesion.
Regulatory Status and Production Volumes
As a niche chemical, 1-bromo-4-fluoro-3-n-pentyloxybenzene likely falls under high production volume (HPV) regulations if annual volumes exceed 1 million pounds . Current data on commercial production is scarce, but its structural analogs are classified as HPV chemicals in the U.S. and EU .
Future Research Directions
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Synthetic Optimization: Exploring greener catalysts (e.g., Pd nanoparticles) for etherification.
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Toxicokinetics: In vivo studies to assess metabolic pathways and potential bioaccumulation.
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Material Science Applications: Investigating liquid crystalline behavior due to the pentyloxy chain.
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